(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide
Description
(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]thiazole core substituted with a methyl group, a nitrothiophene moiety, and a pyridin-3-ylmethyl group. This compound’s design integrates heterocyclic frameworks known for their pharmacological relevance, particularly in targeting enzymes or receptors associated with inflammation, neurodegeneration, or cancer .
Properties
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-14-4-7-17-18(11-14)30-21(23-17)24(13-15-3-2-10-22-12-15)19(26)8-5-16-6-9-20(29-16)25(27)28/h2-12H,13H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWRWWPNMXFYAZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzo[d]thiazole moiety, a nitrothiophene group, and a pyridine derivative. The structural formula is represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | S. aureus | 0.0048 mg/mL |
| Compound C | C. albicans | 0.039 mg/mL |
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is often linked to the inhibition of specific kinases involved in cancer progression. Structure-activity relationship (SAR) studies suggest that modifications to the substituents on the thiazole and thiophene rings can enhance or diminish anticancer activity .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on a series of thiazole derivatives showed that compounds with nitro substituents displayed enhanced cytotoxicity against breast cancer cell lines. The study utilized cell viability assays to determine the IC50 values, revealing that certain modifications significantly improved efficacy .
The biological activity of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is believed to involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit c-Jun N-terminal kinases (JNK), which play a crucial role in cellular stress responses and apoptosis.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Key Structural Insights :
Optimization Challenges :
- Steric hindrance from the pyridin-3-ylmethyl group may reduce reaction yields .
- Nitro group stability under acidic/basic conditions requires careful handling .
Key Research Findings and Data Analysis
Comparative Physicochemical Properties
| Property | Target Compound | Compound 5112 | Compound 13b |
|---|---|---|---|
| Molecular Weight | ~452 g/mol | ~389 g/mol | ~580 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 4.5 |
| Hydrogen Bond Acceptors | 6 | 5 | 9 |
| Rotatable Bonds | 6 | 7 | 8 |
Analysis :
- The target’s moderate LogP suggests balanced solubility and permeability.
- Higher hydrogen-bond acceptors compared to 5112 may improve target specificity but reduce oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
